molecular formula C11H15NO2S B13034339 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13034339
M. Wt: 225.31 g/mol
InChI Key: CNHXJJIJKGKIEX-UHFFFAOYSA-N
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Description

3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methyl group and a tetrahydrothiopyran ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an arylacetic acid, followed by cyclization to form the pyrrole ring. The tetrahydrothiopyran ring can be introduced through a subsequent reaction involving thiol and appropriate cyclization conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of a pyrrole ring and a tetrahydrothiopyran ring

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-methyl-5-(thian-4-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H15NO2S/c1-7-6-9(12-10(7)11(13)14)8-2-4-15-5-3-8/h6,8,12H,2-5H2,1H3,(H,13,14)

InChI Key

CNHXJJIJKGKIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2CCSCC2)C(=O)O

Origin of Product

United States

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